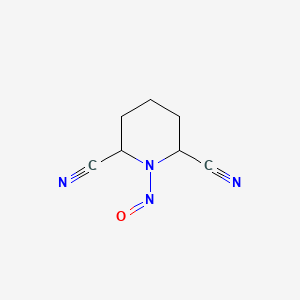
1-Nitrosopiperidine-2,6-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitrosopiperidine-2,6-dicarbonitrile is a chemical compound with the molecular formula C7H8N4O. It consists of a piperidine ring substituted with nitroso and dicarbonitrile groups.
Métodos De Preparación
1-Nitrosopiperidine-2,6-dicarbonitrile can be synthesized through several synthetic routes. One common method involves the nitrosation of piperidine-2,6-dicarbonitrile using nitrosating agents such as sodium nitrite in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pH conditions to ensure the selective formation of the nitroso compound .
Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to achieve efficient production .
Análisis De Reacciones Químicas
1-Nitrosopiperidine-2,6-dicarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group, leading to different products.
Substitution: The nitroso group can be substituted with other functional groups, resulting in a variety of derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Nitrosopiperidine-2,6-dicarbonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-nitrosopiperidine-2,6-dicarbonitrile involves its interaction with molecular targets and pathways. The compound is known to undergo metabolic activation through cytochrome P450-mediated hydroxylation, leading to the formation of reactive intermediates. These intermediates can interact with DNA and other cellular components, resulting in mutagenic and carcinogenic effects .
Comparación Con Compuestos Similares
1-Nitrosopiperidine-2,6-dicarbonitrile can be compared with other similar compounds, such as N-nitrosopiperidine and N-nitrosopyrrolidine. These compounds share structural similarities but differ in their chemical properties and biological activities .
N-nitrosopiperidine: Similar in structure but with different reactivity and biological effects.
N-nitrosopyrrolidine: Another nitrosamine with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior .
Propiedades
Número CAS |
22905-25-5 |
|---|---|
Fórmula molecular |
C7H8N4O |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
1-nitrosopiperidine-2,6-dicarbonitrile |
InChI |
InChI=1S/C7H8N4O/c8-4-6-2-1-3-7(5-9)11(6)10-12/h6-7H,1-3H2 |
Clave InChI |
OQRRSHAAPDDUGY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C(C1)C#N)N=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14716394.png)

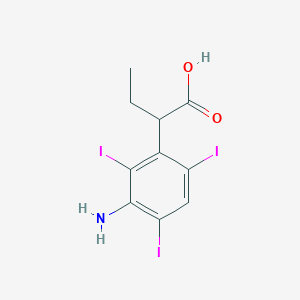
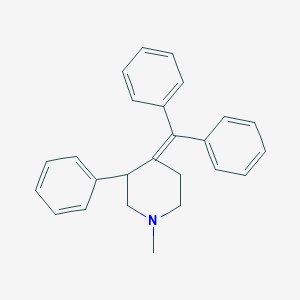
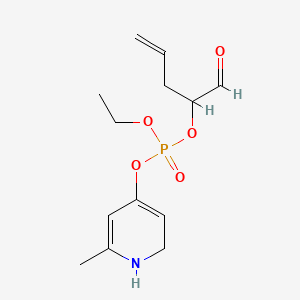
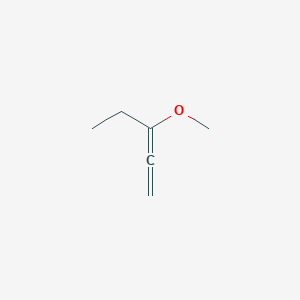

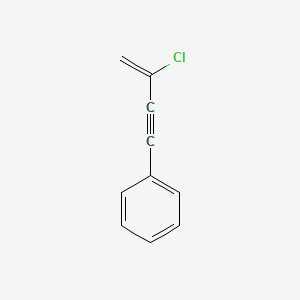
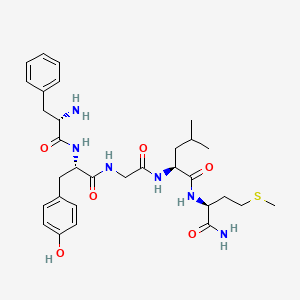
![1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone](/img/structure/B14716452.png)
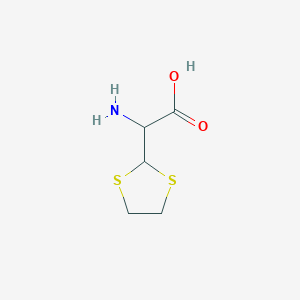

![Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]-](/img/structure/B14716479.png)
